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molecular formula C12H15NO4 B8449660 Ethyl 2-(4-acetyl-3-aminophenoxy)acetate

Ethyl 2-(4-acetyl-3-aminophenoxy)acetate

Cat. No. B8449660
M. Wt: 237.25 g/mol
InChI Key: DMJXHHYGSXMJDH-UHFFFAOYSA-N
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Patent
US08785151B2

Procedure details

Ethyl 2-(4-acetyl-3-nitrophenoxy)acetate (TU3205-034) (111 mg) in MeOH (5 mL) was hydrogenated using 10% palladium on charcoal (11 mg) under atomospheric pressure of H2 at ambient temperature. After 30 minutes LC-MS analysis revealed a clean complete reaction. The reaction was repeated using TU3205-034 (1.45 g), 10% palladium on charcoal (140 mg), and MeOH (80 mL). The two reaction mixtures were combined, and the spent catalyst was removed by filtration through a celite pad. The filtrate was concentrated under reduced pressure, affording ethyl 2-(4-acetyl-3-aminophenoxy)acetate (TU3205-036) as a dark yellow oil. MS (ESI+): calcd. 238.10. found 238.10 (MH+). H-NMR (400 MHz, CDCl3): 1.295 (3H, t, J=7.0 Hz), 2.507 (3H, s), 4.269 (2H, q, J=7.2 Hz), 4.603 (2H, s), 6.047 (1H, d, J=2.8 Hz), 6.236 (1H, dd, J=8.8 Hz, 2.8 Hz), 6.396 (2H, br.s), 7.647 (1H, d, J=9.2 Hz). C-NMR (100 MHz, CDCl3): 14.135, 27.658, 61.532, 64.939, 100.237, 104.030, 113.586, 134.286, 152.468, 162.294, 168.310, 199.055.
Name
Ethyl 2-(4-acetyl-3-nitrophenoxy)acetate
Quantity
111 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
11 mg
Type
catalyst
Reaction Step Three
Quantity
140 mg
Type
catalyst
Reaction Step Four
Name
Quantity
80 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:16]=[CH:15][C:7]([O:8][CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11])=[CH:6][C:5]=1[N+:17]([O-])=O)(=[O:3])[CH3:2]>CO.[Pd]>[C:1]([C:4]1[CH:16]=[CH:15][C:7]([O:8][CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11])=[CH:6][C:5]=1[NH2:17])(=[O:3])[CH3:2]

Inputs

Step One
Name
Ethyl 2-(4-acetyl-3-nitrophenoxy)acetate
Quantity
111 mg
Type
reactant
Smiles
C(C)(=O)C1=C(C=C(OCC(=O)OCC)C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
11 mg
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
140 mg
Type
catalyst
Smiles
[Pd]
Step Five
Name
Quantity
80 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at ambient temperature
CUSTOM
Type
CUSTOM
Details
a clean complete reaction
CUSTOM
Type
CUSTOM
Details
The two reaction mixtures
CUSTOM
Type
CUSTOM
Details
the spent catalyst was removed by filtration through a celite pad
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(=O)C1=C(C=C(OCC(=O)OCC)C=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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